molecular formula C14H15NO B2704186 C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride CAS No. 858674-01-8

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

Cat. No.: B2704186
CAS No.: 858674-01-8
M. Wt: 213.28
InChI Key: WXEDARIVDYYIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group attached to the biphenyl structure and a methylamine group, which is further converted to its hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with 2’-methoxy-biphenyl and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity.

Chemical Reactions Analysis

C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to various biological effects.

    Pathways Involved: The compound can modulate signaling pathways, influencing cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

C-(2’-Methoxy-biphenyl-4-yl)-methylamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

[4-(2-methoxyphenyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12;/h2-9H,10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRGBZFKGNMALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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